cis-2,7-Dimethyl-azepane

Description

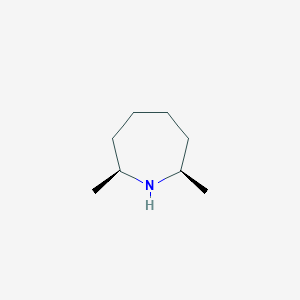

cis-2,7-Dimethyl-azepane (CAS: 2493200-86-3) is a seven-membered heterocyclic amine featuring two methyl groups at the 2 and 7 positions in a cis-configuration. This compound is commercially available through J&W Pharmlab (Shanghai) in varying purities (96%) and quantities (250 mg to 5 g), with pricing ranging from ¥3,672.45 to ¥42,670.43 .

Properties

IUPAC Name |

(2R,7S)-2,7-dimethylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-5-3-4-6-8(2)9-7/h7-9H,3-6H2,1-2H3/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOFYGXJJVTXIZ-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC(N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC[C@@H](N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,7-Dimethyl-azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [5+2] annulation reaction, which can be catalyzed by palladium and a Lewis acid. This reaction proceeds smoothly under mild conditions and produces this compound with high selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: cis-2,7-Dimethyl-azepane can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.

Reduction: This reaction can convert the compound into more saturated derivatives.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

cis-2,7-Dimethyl-azepane has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Medicine: It may be explored for its pharmacological properties, including potential use as an inhibitor or modulator of biological pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-2,7-Dimethyl-azepane depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed investigation to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct data on structurally or functionally analogous compounds to cis-2,7-Dimethyl-azepane. However, based on general chemical knowledge, the following comparisons can be inferred:

Structural Analogues of Azepanes

Such stereochemical differences are critical in drug design, as seen in other cyclic amines like piperidines .

2,6-Dimethyl-azepane :

- Shifting the methyl group from position 7 to 6 reduces ring symmetry, which could impact conformational stability and intermolecular interactions.

Unsubstituted Azepane :

- The absence of methyl groups likely results in lower lipophilicity and altered basicity compared to this compound.

Comparison with Smaller Cyclic Amines

| Property | This compound | Piperidine (6-membered) | Pyrrolidine (5-membered) |

|---|---|---|---|

| Ring Size | 7-membered | 6-membered | 5-membered |

| Basicity (pKa) | ~11 (estimated) | ~11.3 | ~11.3 |

| Lipophilicity (LogP) | Higher (due to 2 Me) | Moderate | Low |

| Conformational Flexibility | High | Moderate | Low |

Note: Data for this compound are extrapolated from azepane literature due to lack of direct evidence.

Functional Analogues

- Benzodiazepines (e.g., compounds listed in ):

While unrelated structurally, benzodiazepines share nitrogen-containing heterocycles and bioactivity. Unlike this compound, benzodiazepines typically exhibit aromaticity and fused rings, enhancing planarity and receptor affinity .

Research Findings and Limitations

- Synthesis Challenges : The cis-configuration in azepanes often requires stereoselective synthetic routes, which may explain the high cost of this compound compared to simpler amines .

- Biological Relevance : Azepanes are explored as enzyme inhibitors or GPCR modulators, but specific studies on this derivative are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.